2-(4-chloro-1H-indol-3-yl)ethan-1-amine
Overview
Description
2-(4-chloro-1H-indol-3-yl)ethan-1-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 4th position of the indole ring, which can significantly alter its chemical and biological properties.
Mechanism of Action
Target of Action
4-Chlorotryptamine, also known as 2-(4-chloro-1H-indol-3-yl)ethan-1-amine, is a derivative of tryptamine . Tryptamines are known to activate trace amine-associated receptors expressed in the mammalian brain, and regulate the activity of dopaminergic, serotonergic, and glutamatergic systems . Therefore, it’s plausible that 4-Chlorotryptamine may interact with similar targets.
Mode of Action
Tryptamine has been shown to activate trace amine-associated receptors, which in turn regulate the activity of dopaminergic, serotonergic, and glutamatergic systems .
Biochemical Pathways
For instance, in the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility . It’s possible that 4-Chlorotryptamine may affect similar pathways.
Pharmacokinetics
For example, the bioavailability of oral formulations of tryptamines can range between 14% and 74%, and their elimination half-life can range from 2 hours to 25 hours . The pharmacokinetic properties of 4-Chlorotryptamine may be influenced by its chemical structure and the route of administration.
Result of Action
Tryptamines are known to regulate the activity of dopaminergic, serotonergic, and glutamatergic systems . This regulation can have various effects on mood, cognition, and behavior. It’s possible that 4-Chlorotryptamine may have similar effects.
Biochemical Analysis
Biochemical Properties
4-Chlorotryptamine, like its parent compound tryptamine, is expected to interact with various enzymes, proteins, and other biomolecules. Tryptamine has been shown to activate trace amine-associated receptors expressed in the mammalian brain, and regulates the activity of dopaminergic, serotonergic and glutamatergic systems . As a derivative, 4-Chlorotryptamine may share these interactions, but the presence of the chlorine atom could potentially alter these interactions and the nature of its biochemical reactions.
Cellular Effects
Based on its structural similarity to tryptamine, it can be hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that tryptamine, from which 4-Chlorotryptamine is derived, is synthesized in the mammalian brain by the enzymatic decarboxylation of L-tryptophan, catalyzed by aromatic L-amino acid decarboxylase . It is then metabolized to 3-indolcetaldehyde by oxidative deamination catalyzed by the enzyme monoamine oxidase . It is possible that 4-Chlorotryptamine follows a similar pathway.
Metabolic Pathways
The metabolic pathways involving 4-Chlorotryptamine are not fully known. It is known that tryptamine, the parent compound, is involved in several metabolic pathways. In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-chloro-1H-indol-3-yl)ethan-1-amine can be synthesized through various methods. One common approach involves the halogenation of 1H-Indole-3-ethanamine using chlorine or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(4-chloro-1H-indol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Various oxidized indole derivatives.
Reduction: Dechlorinated indole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
2-(4-chloro-1H-indol-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Indole-3-ethanamine: The parent compound without the chlorine substitution.
1H-Indole-3-ethanamine, 5-methyl-: A methylated derivative with different biological properties.
1H-Indole-3-ethanamine, N-methyl-: A methylated derivative on the nitrogen atom, affecting its pharmacological profile.
Uniqueness: 2-(4-chloro-1H-indol-3-yl)ethan-1-amine is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for studying the effects of halogenation on indole chemistry and biology .
Properties
IUPAC Name |
2-(4-chloro-1H-indol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGZZDHALNZOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179230 | |
Record name | 1H-Indole-3-ethanamine, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2447-16-7 | |
Record name | 4-Chlorotryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2447-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-3-ethanamine, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole-3-ethanamine, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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